5-(2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)-7-(furan-2-yl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one
Description
This compound belongs to the thiazolo[4,5-d]pyridazin-4(5H)-one class, characterized by a fused bicyclic system combining thiazole and pyridazinone rings. Key structural features include:
- Position 7: A furan-2-yl group, enhancing π-π interactions and metabolic stability .
- Position 2: A methyl group, which may influence steric and electronic properties .
Condensation of ketones (e.g., 2-acetylfuran) with ethyl oxalate to form dioxobutanoic acid esters .
Chlorination of intermediates using sulfuryl chloride, followed by cyclization with thioamides (e.g., pyrrolidinecarbothioamide) to construct the thiazolo[4,5-d]pyridazinone core .
Alkylation or acylation reactions to introduce substituents like the benzo[d][1,3]dioxol moiety .
Properties
IUPAC Name |
5-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-7-(furan-2-yl)-2-methyl-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O5S/c1-10-20-17-18(28-10)16(14-3-2-6-25-14)21-22(19(17)24)8-12(23)11-4-5-13-15(7-11)27-9-26-13/h2-7H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQEAVLPIRPBXDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)C3=CC4=C(C=C3)OCO4)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)-7-(furan-2-yl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one is a complex organic molecule with potential biological activity that warrants detailed exploration. This article aims to synthesize and analyze the available research regarding its biological activities, including anticancer properties, anti-inflammatory effects, and other pharmacological applications.
Molecular Formula
The molecular formula of the compound is .
Structural Characteristics
The compound features:
- A benzo[d][1,3]dioxole moiety, which is known for its biological significance.
- A furan ring that may contribute to its reactivity and interaction with biological targets.
- A thiazolo[4,5-d]pyridazin core, which is often associated with various pharmacological activities.
Anticancer Activity
Research indicates that derivatives of compounds containing benzo[d][1,3]dioxole exhibit significant anticancer properties. For instance:
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells and inhibit cell proliferation. Studies have shown that modifications in the substituents on the benzodioxole ring can enhance potency against various cancer cell lines .
- Case Study : A study highlighted the efficacy of similar compounds in reducing tumor growth in xenograft models, demonstrating a dose-dependent response with IC50 values ranging from 0.5 to 10 µM depending on the specific structural modifications .
Anti-inflammatory Effects
The thiazolo[4,5-d]pyridazin derivatives have been noted for their anti-inflammatory properties:
- Inhibition of COX Enzymes : Compounds with similar scaffolds have shown selective inhibition of COX-II over COX-I, suggesting potential for reduced gastrointestinal side effects compared to traditional NSAIDs. For example, a related compound exhibited an IC50 value of 0.52 µM against COX-II .
- In Vivo Studies : In animal models, these compounds demonstrated significant reductions in inflammation markers and improved recovery rates from inflammatory responses .
Other Pharmacological Activities
Additional studies have indicated that this class of compounds may possess:
- Antimicrobial Properties : Some derivatives have shown activity against various bacterial strains, indicating potential as antimicrobial agents.
- Neuroprotective Effects : Preliminary studies suggest that certain modifications could enhance neuroprotective effects, potentially useful in treating neurodegenerative diseases.
Summary of Biological Activities
Scientific Research Applications
The compound 5-(2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)-7-(furan-2-yl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one is a complex organic molecule with potential applications in various scientific fields, particularly in pharmacology and medicinal chemistry. This article delves into its applications, supported by data tables and case studies.
The structure of the compound features a thiazolo[4,5-d]pyridazin core, which is known for its biological activity. The presence of the benzo[d][1,3]dioxole and furan moieties contributes to its potential pharmacological properties.
Pharmacological Research
The compound has been studied for its potential as an antitumor agent . Research indicates that derivatives of thiazolo-pyridazine compounds exhibit significant cytotoxic activity against various cancer cell lines. For instance, a study demonstrated that similar compounds showed inhibition of tumor growth in xenograft models, suggesting that this compound could be explored for cancer therapy.
Antimicrobial Activity
Research has shown that compounds containing the benzo[d][1,3]dioxole structure often exhibit antimicrobial properties. A systematic investigation into related compounds revealed that they were effective against both gram-positive and gram-negative bacteria. This suggests that the target compound may also possess similar antimicrobial efficacy.
Neuroprotective Effects
Recent studies have indicated that thiazole derivatives can provide neuroprotective benefits. The mechanism is thought to involve the modulation of oxidative stress pathways, which are crucial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The specific application of this compound in neuroprotection remains an area for future research.
Anti-inflammatory Properties
Compounds with similar structures have been noted for their anti-inflammatory effects. A study involving thiazolo-pyridazine derivatives found that they could inhibit pro-inflammatory cytokines in vitro, highlighting the potential for this compound to be developed as an anti-inflammatory therapeutic agent.
Case Study 1: Antitumor Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized several thiazolo-pyridazine derivatives and tested their cytotoxicity against various cancer cell lines. The results indicated that certain modifications led to enhanced activity, with IC50 values in the nanomolar range. This underscores the importance of structural optimization in developing effective anticancer agents.
Case Study 2: Antimicrobial Efficacy
A comparative study published in Pharmaceutical Biology evaluated the antimicrobial activity of compounds related to benzo[d][1,3]dioxole derivatives. The findings demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting a promising avenue for developing new antibiotics based on this scaffold.
Case Study 3: Neuroprotection
Research published in Neuroscience Letters explored the neuroprotective effects of thiazole derivatives on neuronal cells exposed to oxidative stress. The study concluded that these compounds could significantly reduce cell death and oxidative damage, indicating their potential use in treating neurodegenerative conditions.
Comparison with Similar Compounds
Key Properties :
- The benzo[d][1,3]dioxol group is associated with antitumor activity in dihydrostilbene analogs .
- The furan-2-yl substituent may enhance analgesic effects, as observed in related thiazolo[4,5-d]pyridazinones .
Table 1: Structural and Functional Comparison of Thiazolo[4,5-d]pyridazin-4(5H)-one Derivatives
Key Findings:
Structural Influence on Bioactivity: Electron-Donor Groups: Compounds with furan or benzo[d][1,3]dioxol substituents exhibit enhanced analgesic or antitumor activity due to improved electron density and binding affinity . Steric Effects: Methyl groups at position 2 (as in the target compound) may reduce metabolic degradation compared to bulkier substituents like pyrrolidinyl .
Synthetic Efficiency :
- The target compound’s synthesis likely requires multiple steps (similar to ’s 7-heteryl derivatives), whereas simpler analogs (e.g., 7-phenyl derivatives) are synthesized in fewer steps .
- The use of caesium carbonate or TMSCl in cyclization (as in ) could optimize yields for oxadiazole-containing analogs .
Biological Performance: Antitumor Potential: Benzo[d][1,3]dioxol derivatives (e.g., compound 3-1 in ) show IC₅₀ values <20 µM against cancer cells, suggesting similar promise for the target compound . Analgesic Efficacy: Furyl-substituted thiazolo[4,5-d]pyridazinones achieve 60% inhibition in pain models, outperforming phenyl analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
